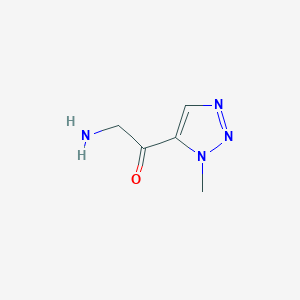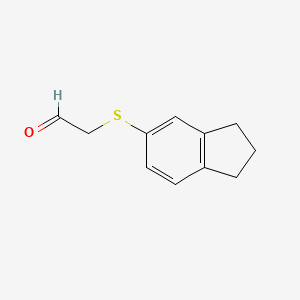![molecular formula C11H16F2N2O3 B13218221 4-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyloxan-4-ol](/img/structure/B13218221.png)
4-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyloxan-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyloxan-4-ol is a chemical compound with the molecular formula C11H16F2N2O3 and a molecular weight of 262.25 g/mol This compound is characterized by the presence of a difluoroethyl group, an oxadiazole ring, and a methyloxan-4-ol moiety
Méthodes De Préparation
The synthesis of 4-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyloxan-4-ol involves multiple steps, starting with the preparation of the oxadiazole ring. The synthetic route typically includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized through the reaction of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Difluoroethyl Group: The difluoroethyl group is introduced via nucleophilic substitution reactions using appropriate difluoroethylating agents.
Formation of the Methyloxan-4-ol Moiety: The methyloxan-4-ol moiety is synthesized through cyclization reactions involving suitable precursors.
Analyse Des Réactions Chimiques
4-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyloxan-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoroethyl group or other substituents are replaced by nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
4-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyloxan-4-ol has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is employed in biochemical studies to investigate the interactions of oxadiazole-containing compounds with biological targets.
Mécanisme D'action
The mechanism of action of 4-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyloxan-4-ol involves its interaction with molecular targets and pathways within biological systems. The oxadiazole ring is known to interact with various enzymes and receptors, modulating their activity. The difluoroethyl group enhances the compound’s stability and bioavailability, while the methyloxan-4-ol moiety contributes to its overall pharmacokinetic properties .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyloxan-4-ol include:
4-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}oxan-4-ol: This compound lacks the methyl group on the oxan ring, resulting in different chemical and biological properties.
[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride: This compound contains an amine group instead of the methyloxan-4-ol moiety, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C11H16F2N2O3 |
|---|---|
Poids moléculaire |
262.25 g/mol |
Nom IUPAC |
4-[[3-(1,1-difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl]-2-methyloxan-4-ol |
InChI |
InChI=1S/C11H16F2N2O3/c1-7-5-11(16,3-4-17-7)6-8-14-9(15-18-8)10(2,12)13/h7,16H,3-6H2,1-2H3 |
Clé InChI |
QNLBKFXSXWOFKV-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(CCO1)(CC2=NC(=NO2)C(C)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl({1-[3-(morpholin-4-yl)-1H-1,2,4-triazol-5-yl]ethyl})amine](/img/structure/B13218141.png)
![N-[(2-Bromophenyl)methyl]-5-methylpyridin-3-amine](/img/structure/B13218148.png)
![2-[(2-Methoxyethyl)amino]-5-(3-nitrophenyl)benzonitrile](/img/structure/B13218153.png)

![3-[(2-Amino-3-methylbutyl)sulfanyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B13218170.png)


![5-[3-(Hydroxymethyl)thiomorpholin-4-yl]thiophene-2-carbaldehyde](/img/structure/B13218189.png)






